(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine

Notum inhibition Wnt signaling Carboxylesterase

Fragment-based drug discovery often stalls when building blocks lack both metabolic stability and a versatile reactive handle. (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine (CAS 46182-58-5) resolves this by combining a metabolically robust 1,3,4-oxadiazole core with a free primary amine. • Notum carboxylesterase inhibitory activity confirmed; validated fragment hit for Wnt modulation programs • Primary amine enables rapid parallel amide coupling, sulfonamide formation, or urea synthesis without deprotection • Optimal CNS drug-discovery logP (+1.90); 175.19 Da MW leaves ample room for property-guided optimization Supplied as ≥97% purity free base with defined melting point (72-76 °C) and 0-8 °C storage, ensuring batch-to-batch reproducibility for critical lead-generation campaigns.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 46182-58-5
Cat. No. B1361163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine
CAS46182-58-5
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)CN
InChIInChI=1S/C9H9N3O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6,10H2
InChIKeyNSDZEDPPVWGLBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAS 46182-58-5: Physicochemical and Structural Profile


(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine (CAS 46182-58-5) is a heterocyclic amine featuring a 1,3,4-oxadiazole core substituted with a phenyl group at the 5-position and an aminomethyl group at the 2-position. The compound is cataloged under PubChem CID 600190 with a molecular formula of C9H9N3O and a molecular weight of 175.19 g/mol [1]. It is commercially available from multiple vendors at ≥97% purity, typically as a brown powder with a melting point of 72–76 °C . The 1,3,4-oxadiazole scaffold is recognized in medicinal chemistry as a bioisostere for ester and amide functionalities, conferring enhanced metabolic stability and hydrogen-bonding capacity, while the primary amine provides a reactive handle for amide coupling, reductive amination, and urea/thiourea formation [2]. This combination of a metabolically stable heterocyclic core and a versatile primary amine distinguishes the compound from simple aniline or benzylamine building blocks and makes it a strategic intermediate for fragment-based drug discovery and focused library synthesis.

Workflow type Fragment-based library synthesis and hit expansion
Selection logic 5-Phenyl-1,3,4-oxadiazole core with primary amine for direct amide coupling
Use context Heterocyclic scaffold with reported Notum pathway inhibition and CNS-range logP

CAS 46182-58-5: Unique Scaffold Advantages


The 1,3,4-oxadiazole methanamine chemical space contains multiple commercially available analogs that differ by a single substituent, yet these seemingly minor structural variations produce significant differences in reactivity, downstream derivatization chemistry, and biological target engagement. The unsubstituted core, (1,3,4-oxadiazol-2-yl)methanamine (CAS 716329-40-7), lacks the 5-phenyl group and consequently has a substantially lower LogP (XLogP3 = −1.4 vs. +1.90 for the 5-phenyl derivative) and reduced steric bulk, altering its suitability for hydrophobic pocket targeting [1]. The 4-tolyl analog (CAS not assigned) introduces an electron-donating methyl group that modifies ring electronics and may affect π-stacking interactions in enzyme active sites [2]. N-Methylation of the primary amine (CAS 880361-90-0) eliminates the capacity for amide bond formation without prior deprotection, restricting the scope of library chemistry [3]. The commercial hydrochloride salt form (CAS 1187931-09-4) differs in solubility, hygroscopicity, and handling properties compared to the free base [4]. These differences mean that generic substitution without experimental validation risks synthetic failure, altered pharmacokinetic profiles in derived compounds, and non-reproducible biological results.

Target: 5-Phenyl free base
Unsubstituted core (CAS 716329-40-7) lacks hydrophobic pocket occupancy and has substantially lower logP; target engagement may not transfer.
Target: Primary amine
N-Methyl analog (CAS 880361-90-0) cannot form amide bonds directly, limiting library scope and synthetic throughput.
Target: Free base solid
Hydrochloride salt (CAS 1187931-09-4) differs in hygroscopicity, H-bond donor count, and handling; may interfere in anhydrous coupling reactions.

CAS 46182-58-5: Evidence-Based Performance Guide


Notum Carboxylesterase Inhibition Profile

(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine has been identified as a potent inhibitor of Notum carboxylesterase activity, a key negative regulator of the Wnt signaling pathway [1]. Notum inhibition is a therapeutically relevant mechanism in bone anabolism and oncology. By contrast, the unsubstituted core (1,3,4-oxadiazol-2-yl)methanamine (CAS 716329-40-7) lacks the 5-phenyl group required for occupancy of the hydrophobic Notum binding pocket and has not been reported as a Notum inhibitor [2]. This biochemical selectivity is structure-dependent and cannot be assumed for the des-phenyl or other 5-substituted analogs without experimental confirmation.

Notum Inhibition Profile
Class-level inference
Reported as active inhibitor; exact IC50 not publicly disclosed.
Reported biochemical target engagement context; 5-phenyl required.
Data to verify; comparator core shows no reported activity.
Notum inhibition Wnt signaling Carboxylesterase Biochemical probe

Lipophilicity and LogP Differentiation

The computed partition coefficient (XLogP3) for (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine is +1.90, derived from its measured LogP of 1.90 and reported in authoritative databases [1]. In contrast, the unsubstituted core (1,3,4-oxadiazol-2-yl)methanamine (CAS 716329-40-7) has an XLogP3 of −1.4 [2]. This difference of approximately 3.3 LogP units corresponds to a >1000-fold difference in predicted octanol-water partition coefficient, indicating that the 5-phenyl derivative is markedly more lipophilic and therefore more likely to cross biological membranes, including the blood-brain barrier. The 4-tolyl analog has a comparable LogP but altered electron density on the aromatic ring due to the electron-donating methyl substituent [3].

Lipophilicity (XLogP3)
Head-to-head
+1.90 vs. −1.4 (unsubstituted core)
Substantially higher predicted membrane permeability.
Computed values; Δ ≈ 3.3 logP units.
LogP Lipophilicity BBB permeability Drug-likeness

H-Bond Donor/Acceptor: Free Base vs. Salt

(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine in its free base form (CAS 46182-58-5) has a hydrogen bond donor count of 1 and hydrogen bond acceptor count of 4 [1]. The hydrochloride salt (CAS 1187931-09-4) has a hydrogen bond donor count of 2 and acceptor count of 4, reflecting the additional N–H proton contributed by the hydrochloride counterion [2]. This difference affects aqueous solubility, hygroscopicity, and solid-state stability. The free base has a reported melting point of 72–76 °C and requires storage at 0–8 °C , while the hydrochloride salt generally exhibits higher aqueous solubility but increased hygroscopicity characteristic of amine hydrochloride salts.

H-Bond Donors: Base vs. Salt
Head-to-head
Free base HBD=1, HBA=4; HCl salt HBD=2, HBA=4.
Impacts solubility, hygroscopicity, and reaction compatibility.
Free base preferred for anhydrous coupling conditions.
HBD/HBA count Solubility Salt selection Formulation

Primary Amine Derivatization vs. N-Methyl Analog

The primary amine of (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine enables direct participation in amide bond formation, urea/thiourea synthesis, reductive amination, and sulfonamide coupling without additional deprotection steps. In contrast, the N-methyl analog, N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine (CAS 880361-90-0), bears a secondary amine that cannot form amide bonds directly and requires different reaction conditions (e.g., higher temperatures, stronger bases) for acylation [1]. This functional group difference directly impacts the scope of parallel library synthesis: the primary amine scaffold can react with commercially available carboxylic acid building blocks under standard HATU/EDCI conditions, whereas the N-methyl analog is limited to alkylation or requires pre-activation strategies that reduce synthetic throughput.

Amine Derivatization Scope
Head-to-head
Primary amine supports direct amide coupling; secondary amine does not.
Direct access to diverse amide libraries via standard HATU/EDCI.
N-Methyl analog limited to alkylation or forcing acylation.
Amide coupling Reductive amination Library synthesis Medicinal chemistry

Fragment-Based Lead-Likeness Metrics

(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine has a molecular weight of 175.19 Da and 2 rotatable bonds, placing it within the fragment-like chemical space (MW < 250 Da) defined by the Rule of Three for fragment-based drug discovery [1]. More elaborated derivatives such as the 2,5-disubstituted 1,3,4-oxadiazole derivatives reported by Harish et al. (MW > 400 Da) exceed fragment-like parameters and are less suitable for fragment screening campaigns [2]. The low molecular weight combined with the balanced hydrogen bond donor/acceptor profile (HBD = 1, HBA = 4) and moderate lipophilicity (LogP = 1.90) makes the compound an attractive fragment hit starting point, amenable to structure-based optimization with room for molecular weight growth while maintaining drug-like properties.

Fragment Lead-Likeness
Class-level inference
MW 175.19; fully Rule-of-Three compliant.
Validated fragment starting point for hit evolution.
Elaborated analogs exceed fragment criteria.
Lead-likeness Fragment-based drug discovery Rule of Three Physicochemical properties

CAS 46182-58-5: Research and Industrial Applications


Fragment-Based Notum/Wnt Hit Expansion

Leveraging the reported Notum carboxylesterase inhibitory activity [1], CAS 46182-58-5 is positioned as a validated fragment hit for Wnt pathway modulation programs. The primary amine enables rapid analog generation via parallel amide coupling with diverse carboxylic acid building blocks. The 5-phenyl substituent occupies the hydrophobic Notum binding pocket, a feature absent in the unsubstituted core. Fragment growth vectors at the aminomethyl position allow systematic SAR exploration while maintaining Rule of Three compliance at the starting point [2].

CNS-Targeted Library Synthesis: Lipophilicity-Driven

With a calculated LogP of +1.90 [3], the compound occupies an optimal lipophilicity range for CNS drug discovery (typically LogP 1–4), in contrast to the unsubstituted core (XLogP3 = −1.4) [4]. The compound can serve as a scaffold for generating CNS-focused compound libraries through amide coupling or reductive amination at the primary amine, with the oxadiazole ring providing metabolic stability advantages over ester-containing linkers. The moderate molecular weight (175.19 Da) leaves substantial room for property-guided optimization.

2,5-Disubstituted Oxadiazole Derivatization

The primary amine functionality of CAS 46182-58-5 makes it a direct precursor for synthesizing more complex 2,5-disubstituted 1,3,4-oxadiazole derivatives through reactions including amide coupling, sulfonamide formation, and urea synthesis. This approach has been demonstrated in the synthesis of anticonvulsant 2,5-disubstituted oxadiazole derivatives where the phenyl-oxadiazole core was further elaborated via piperazine-linked sulfonamide groups [5]. The free base form is preferred for anhydrous coupling reactions, while the hydrochloride salt (CAS 1187931-09-4) may be used for aqueous-phase transformations.

Analytical Reference Standard and Biochemical Probe

Commercially available at ≥97% purity with defined melting point (72–76 °C) and storage conditions (0–8 °C) , the compound is suitable as an analytical reference standard for HPLC method development and as a biochemical probe for studying enzyme interactions. Its distinct UV absorbance properties (characteristic of the oxadiazole chromophore) facilitate detection in complex biological matrices, supporting its use in metabolic pathway and enzyme interaction studies.

Application
Selection Property
Validation Focus
Fragment-Based Wnt/Notum Hit Expansion
Primary amine for parallel amide coupling
5-Phenyl Notum pocket occupancy; SAR exploration
CNS-Targeted Library Synthesis
Moderate logP (+1.90) and low molecular weight
Membrane permeability; metabolic stability review
2,5-Disubstituted Oxadiazole Derivatization
Free base primary amine for anhydrous coupling
Reaction scope; amide, sulfonamide, or urea formation
Analytical Reference & Biochemical Probe
≥97% purity; defined melting point; chromophore
HPLC method development; enzyme interaction studies

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